1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine
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Overview
Description
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 2-methyloxirane and a 1-phenylethyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of piperazine derivatives with epoxides and phenylethyl halides. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with epoxides under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the epoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxide group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyloxiran-2-yl)methylpiperazine: Lacks the phenylethyl group, resulting in different chemical properties.
4-(1-Phenylethyl)piperazine: Does not contain the epoxide group, affecting its reactivity and applications.
Uniqueness
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to the presence of both the epoxide and phenylethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
918481-14-8 |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-[(2-methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C16H24N2O/c1-14(15-6-4-3-5-7-15)18-10-8-17(9-11-18)12-16(2)13-19-16/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
DRJKFHJZJNBFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3(CO3)C |
Origin of Product |
United States |
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